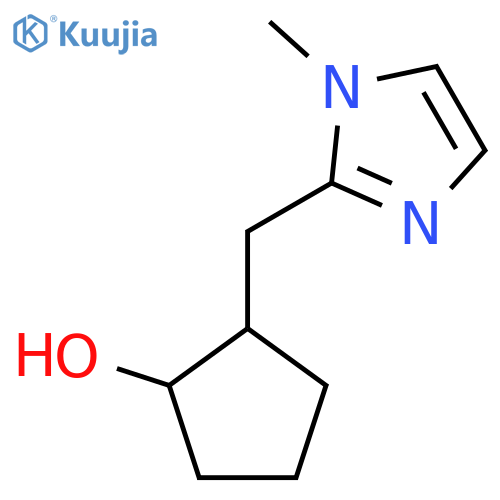

Cas no 1502180-75-7 (2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol)

2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopentan-1-ol

- EN300-1635413

- AKOS018318626

- CS-0354290

- 2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol

- 1502180-75-7

- Cyclopentanol, 2-[(1-methyl-1H-imidazol-2-yl)methyl]-

- 2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol

-

- インチ: 1S/C10H16N2O/c1-12-6-5-11-10(12)7-8-3-2-4-9(8)13/h5-6,8-9,13H,2-4,7H2,1H3

- InChIKey: ZLAWDESLKNZXNQ-UHFFFAOYSA-N

- ほほえんだ: OC1CCCC1CC1=NC=CN1C

計算された属性

- せいみつぶんしりょう: 180.126263138g/mol

- どういたいしつりょう: 180.126263138g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 密度みつど: 1.21±0.1 g/cm3(Predicted)

- ふってん: 356.7±15.0 °C(Predicted)

- 酸性度係数(pKa): 15.09±0.40(Predicted)

2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1635413-1.0g |

2-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopentan-1-ol |

1502180-75-7 | 1g |

$871.0 | 2023-06-05 | ||

| Enamine | EN300-1635413-100mg |

2-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopentan-1-ol |

1502180-75-7 | 100mg |

$615.0 | 2023-09-22 | ||

| Enamine | EN300-1635413-1000mg |

2-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopentan-1-ol |

1502180-75-7 | 1000mg |

$699.0 | 2023-09-22 | ||

| Enamine | EN300-1635413-0.1g |

2-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopentan-1-ol |

1502180-75-7 | 0.1g |

$767.0 | 2023-06-05 | ||

| Enamine | EN300-1635413-2.5g |

2-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopentan-1-ol |

1502180-75-7 | 2.5g |

$1707.0 | 2023-06-05 | ||

| Enamine | EN300-1635413-10.0g |

2-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopentan-1-ol |

1502180-75-7 | 10g |

$3746.0 | 2023-06-05 | ||

| Enamine | EN300-1635413-50mg |

2-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopentan-1-ol |

1502180-75-7 | 50mg |

$587.0 | 2023-09-22 | ||

| Enamine | EN300-1635413-10000mg |

2-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopentan-1-ol |

1502180-75-7 | 10000mg |

$3007.0 | 2023-09-22 | ||

| Enamine | EN300-1635413-0.25g |

2-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopentan-1-ol |

1502180-75-7 | 0.25g |

$801.0 | 2023-06-05 | ||

| Enamine | EN300-1635413-250mg |

2-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopentan-1-ol |

1502180-75-7 | 250mg |

$642.0 | 2023-09-22 |

2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-olに関する追加情報

2-(1-メチル-1H-イミダゾール-2-イル)メチルシクロペンタン-1-オール(CAS No. 1502180-75-7)の総合解説:特性・応用・研究動向

2-(1-メチル-1H-イミダゾール-2-イル)メチルシクロペンタン-1-オール(CAS No. 1502180-75-7)は、有機合成化学や医薬品中間体として注目される複素環化合物です。その特異な分子構造(イミダゾール環とシクロペンタノール骨格の融合)により、近年創薬研究や材料科学分野で活発に研究されています。

本化合物の物理化学的特性として、分子式C10H16N2O、分子量180.25 g/molを示し、極性官能基(ヒドロキシル基)と芳香族性を併せ持つ点が特徴です。この両親媒性が、溶媒への溶解性や分子間相互作用に多様性をもたらし、生体適合性材料開発における構造ユニットとしての応用が期待されています。

2023年以降の研究動向では、神経科学分野における受容体リガンドとしての可能性が報告されています。特にGタンパク質共役受容体(GPCR)との相互作用に関するin silico解析が増加しており、AIドリブン創薬の文脈で仮想スクリーニングの対象化合物として注目されています。また、サステナブル化学の観点から、バイオベース合成経路の開発も進められています。

産業応用では、電子材料分野においてイオン液体前駆体としての利用が検討されています。イミダ���ール骨格のカチオン安定化能とシクロペンタノールの立体効果を組み合わせた新型電解質添加剤の開発が、次世代リチウムイオン電池の性能向上に寄与する可能性が指摘されています。

分析技術に関しては、HPLC-MS/MSやNMR分光法による構造同定手法が確立されています。特に二次元NMR(HSQC, HMBC)を用いた立体配置解析に関する学術論文が増加しており、天然物合成分野でのキラル構築基板としての需要が高まっています。

安全性評価では、OECDテストガイドラインに基づく急性毒性試験(経口・経皮)データが公開されており、グリーンケミストリーの原則に沿った代替溶媒を用いる合成プロセスの開発が進められています。バイオデグラダビリティに関する予測モデル(EPI Suite等)でも良好な結果が得られています。

市場動向としては、カスタム合成サービスを提供する企業がグラムスケールからキログラムスケールの供給体制を整備しつつあります。医薬品原薬の規制対応(ICHガイドライン)に準拠したGMP合成需要も増加傾向にあります。

学術界では、タンパク質-リガンド複合体の分子動力学シミュレーション研究が活発化しています。AI構造予測ツール(AlphaFold等)との連携により、標的創薬におけるリード化合物最適化プロセスの加速が期待されています。

今後の展望として、メタバースラボ環境を活用した仮想実験や、自動合成ロボットとの組み合わせによるハイスループットスクリーニングシステムへの統合が想定されます。デジタルツイン技術を用いた分子設計プロセスの効率化も重要な研究テーマとなるでしょう。

1502180-75-7 (2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol) 関連製品

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)